molecular formula C9H11ClFNO B13150490 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol

3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol

Cat. No.: B13150490
M. Wt: 203.64 g/mol
InChI Key: MFUUPAPSIIZTGQ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-fluorobenzaldehyde and nitromethane.

    Formation of Nitro Alcohol: The initial step involves the condensation of 4-chloro-2-fluorobenzaldehyde with nitromethane under basic conditions to form a nitro alcohol intermediate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the aromatic ring, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of reduced aromatic compounds

    Substitution: Formation of substituted amino alcohols

Scientific Research Applications

3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of amino alcohols with biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Amino-1-(4-chlorophenyl)propan-1-ol: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    3-Amino-1-(2-fluorophenyl)propan-1-ol: The position of the fluorine atom is different, which can influence the compound’s chemical properties and interactions.

    3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol: Has an additional fluorine substituent, potentially altering its chemical behavior and applications.

Uniqueness: 3-Amino-1-(4-chloro-2-fluorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

MFUUPAPSIIZTGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CCN)O

Origin of Product

United States

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